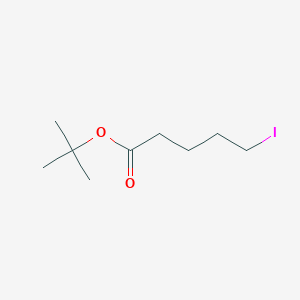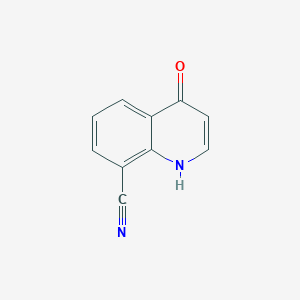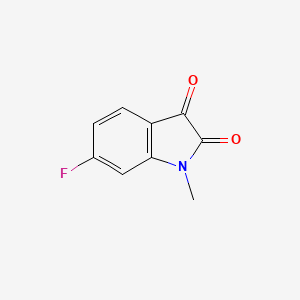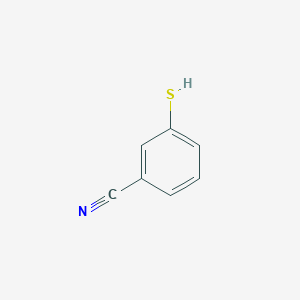![molecular formula C11H9BrN2 B1283094 5'-Bromo-5-methyl-[2,2']bipyridinyl CAS No. 1187163-83-2](/img/structure/B1283094.png)
5'-Bromo-5-methyl-[2,2']bipyridinyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5’-Bromo-5-methyl-[2,2’]bipyridinyl is a bipyridine derivative characterized by the presence of a bromine atom and a methyl group on the bipyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Bromo-5-methyl-[2,2’]bipyridinyl typically involves the bromination of 5-methyl-[2,2’]bipyridinyl. One common method is the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of 5’-Bromo-5-methyl-[2,2’]bipyridinyl may involve large-scale bromination processes using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
5’-Bromo-5-methyl-[2,2’]bipyridinyl undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents such as organometallic compounds.
Coupling Reactions: The compound can participate in coupling reactions like Suzuki, Stille, and Negishi couplings to form more complex bipyridine derivatives.
Common Reagents and Conditions
Suzuki Coupling: Uses palladium catalysts and boronic acids.
Stille Coupling: Involves the use of tin reagents and palladium catalysts.
Negishi Coupling: Employs zinc reagents and palladium catalysts.
Major Products
The major products formed from these reactions are often more complex bipyridine derivatives, which can be used as ligands in coordination chemistry and catalysis .
Scientific Research Applications
5’-Bromo-5-methyl-[2,2’]bipyridinyl has a wide range of applications in scientific research:
Chemistry: Used as a ligand
Properties
IUPAC Name |
2-(5-bromopyridin-2-yl)-5-methylpyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2/c1-8-2-4-10(13-6-8)11-5-3-9(12)7-14-11/h2-7H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMIGNMKZAPNHIP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)C2=NC=C(C=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

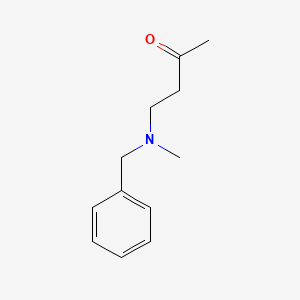
![2-(ACETYLAMINO)-3-[(4-BROMOPHENYL)SULFANYL]PROPANOIc acid](/img/structure/B1283019.png)





![tert-butyl 3-(4-(2-(6-amino-9-((3aR,4R,6S,6aS)-6-(ethylcarbamoyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-9H-purin-2-ylamino)ethyl)phenyl)propanoate](/img/structure/B1283038.png)

